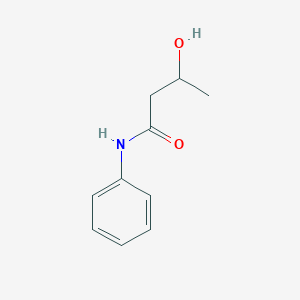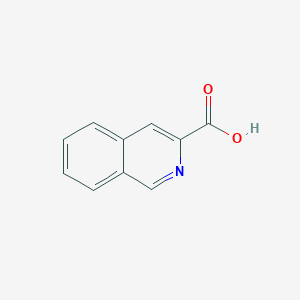
Acide 3-épiursolique
Vue d'ensemble
Description
3-Epiursolic acid (3-EA) is a naturally occurring triterpene acid found in many plants, including the aralia family, the Euphorbiaceae family, and the Lauraceae family. It is a major component of the leaves of the ginseng plant, and has been found to have a variety of effects in scientific research and lab experiments. 3-EA has been studied for its potential use in treating various diseases, and for its ability to act as an antioxidant and anti-inflammatory agent.
Applications De Recherche Scientifique
Inhibition de la Cathepsine L
L'acide 3-épiursolique est un triterpénoïde isolé des Myrtacées, et il agit comme un inhibiteur compétitif de la cathepsine L . Les valeurs IC50 et Ki sont respectivement de 6,5 et 19,5 μM . Ceci suggère que l'this compound pourrait être utilisé dans la recherche liée aux maladies où la cathepsine L joue un rôle.
Impact potentiel sur la régulation du sucre dans le sang
Des études ont montré que l'this compound peut inhiber des enzymes spécifiques impliquées dans divers processus cellulaires. L'une d'entre elles est la phosphorylase du glycogène, une enzyme qui joue un rôle crucial dans la dégradation du glycogène, la principale forme de stockage du glucose dans l'organisme. Ceci suggère que l'this compound pourrait potentiellement avoir un impact sur la régulation du sucre dans le sang, ce qui en fait un composé intéressant dans la recherche sur le diabète.
Propriétés anticancéreuses
L'acide ursolique, un acide triterpénique que l'on trouve couramment dans une variété de fruits, de légumes et d'herbes médicinales, a été documenté pour posséder des propriétés anticancéreuses . Étant donné que l'this compound est un type d'acide ursolique, il est possible qu'il partage ces propriétés. Cela en fait un candidat potentiel pour la recherche sur le cancer, en particulier pour comprendre son mécanisme d'action et ses limitations pour son utilisation au niveau clinique .
Propriétés antioxydantes
L'acide ursolique a été documenté pour posséder des propriétés antioxydantes . Comme l'this compound est un type d'acide ursolique, il peut aussi posséder ces propriétés. Ceci suggère des applications potentielles dans la recherche liée au stress oxydatif et aux maladies associées .
Propriétés anti-inflammatoires
L'acide ursolique a été documenté pour posséder des propriétés anti-inflammatoires . Comme l'this compound est un type d'acide ursolique, il peut aussi posséder ces propriétés. Ceci suggère des applications potentielles dans la recherche liée à l'inflammation et aux maladies associées .
Propriétés antidiabétiques
L'acide ursolique a été documenté pour posséder des propriétés antidiabétiques<a aria-label="4: " data-citationid="310ac663-46f5-7852-7d23-1e68f0c42287-4
Mécanisme D'action
Target of Action
3-Epiursolic Acid is a triterpenoid that can be isolated from Eriobotrya japonica . The primary target of 3-Epiursolic Acid is cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in protein degradation, antigen processing, and other cellular processes .
Mode of Action
3-Epiursolic Acid acts as a competitive inhibitor of cathepsin L . It binds to the active site of cathepsin L, preventing the enzyme from interacting with its substrates. This inhibition is characterized by IC50 and Ki values of 6.5 and 19.5 μM, respectively .
Biochemical Pathways
The inhibition of cathepsin L by 3-Epiursolic Acid impacts the protein degradation pathway within the lysosome . By inhibiting cathepsin L, 3-Epiursolic Acid may affect the breakdown of proteins, potentially leading to alterations in cellular processes .
Result of Action
The inhibition of cathepsin L by 3-Epiursolic Acid can lead to changes in protein degradation within the cell . This could potentially impact various cellular processes, including antigen processing and other functions dependent on protein degradation .
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Analyse Biochimique
Biochemical Properties
3-Epiursolic Acid interacts with cathepsin L, a lysosomal cysteine protease, in a competitive manner . The IC50 and Ki values for this interaction are 6.5 μM and 19.5 μM respectively . It does not have an obvious effect on cathepsin B .
Cellular Effects
It has been found to inhibit the entry of bovine parainfluenza virus 3 into MDBK cells
Molecular Mechanism
3-Epiursolic Acid exerts its effects at the molecular level primarily through its interaction with cathepsin L By acting as a competitive inhibitor, it can affect the activity of this enzyme, potentially influencing various biochemical processes
Propriétés
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUUGGRBIKTOS-XHINXETDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources and methods for obtaining 3-Epiursolic acid?
A: 3-Epiursolic acid has been isolated from several plant sources, including Lavandula officinalis (Lavender) [], Vitex trifolia var. simplicifolia [], and Verbena officinalis []. It can be extracted using various solvents, with chloroform extraction demonstrating notable efficacy []. Additionally, 3-Epiursolic acid can be found in the waste products of lavender oil production [].
Q2: How does 3-Epiursolic acid exert its anti-inflammatory effects?
A: While the precise mechanism remains under investigation, research suggests that 3-Epiursolic acid exhibits anti-inflammatory activity []. Further studies are needed to elucidate the specific molecular targets and pathways involved in its anti-inflammatory action.
Q3: Can 3-Epiursolic acid be used as a therapeutic agent for diabetic foot ulcers?
A: A polyherbal extract named TIP-Heal, containing Tinospora crispa, Isotoma longiflora, and Piper betle L. var. nigra, has shown potential for treating diabetic foot ulcers []. While 3-Epiursolic acid itself wasn't isolated from this specific polyherbal extract, the study identified other compounds, like PubChem CID: 5319898, palmitic acid, and alpha-linolenic acid, as potential contributors to the healing process []. Further research is necessary to determine if 3-Epiursolic acid, alone or in combination with other compounds, could be effective for treating diabetic foot ulcers.
Q4: Does 3-Epiursolic acid exhibit any anticancer properties?
A: While 3-Epiursolic acid itself hasn't been directly studied for its anticancer activity in the provided research, a related compound, Casticin, isolated from Vitex trifolia var. simplicifolia alongside 3-Epiursolic acid, demonstrated cytotoxic activity against PANC-1, K562, and BxPC-3 cancer cell lines []. This suggests that further investigation into the potential anticancer properties of 3-Epiursolic acid and related compounds is warranted.
Q5: How does the structure of 3-Epiursolic acid relate to its biological activity?
A: Research on related triterpenoids suggests that the presence of specific functional groups can significantly influence their biological activity. For instance, the study on Vitex trifolia var. simplicifolia highlighted the importance of the 3′-OH group in polymethoxyflavonoids for antitumor activity []. Further investigation is needed to elucidate the structure-activity relationship of 3-Epiursolic acid and determine the impact of specific structural modifications on its activity, potency, and selectivity.
Q6: What analytical techniques are employed for the characterization and quantification of 3-Epiursolic acid?
A: Various spectroscopic methods, including H¹ NMR, ¹³C NMR, IR, and Mass spectrometry, are employed for the structural characterization of 3-Epiursolic acid []. These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups. Further research may explore additional analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), for quantifying 3-Epiursolic acid in various matrices, including plant extracts and biological samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




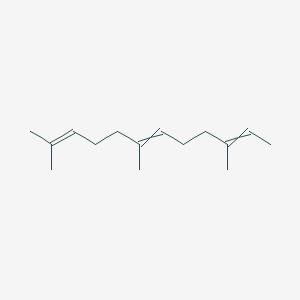
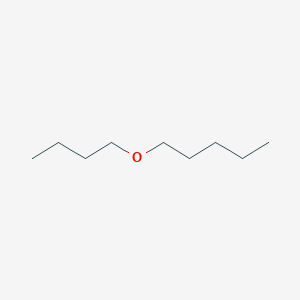

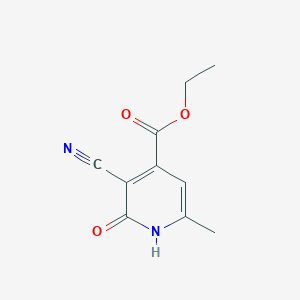
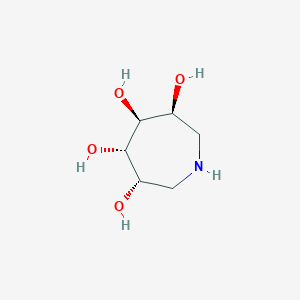
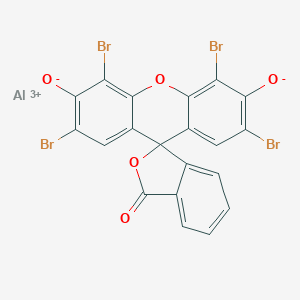


![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
